3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-chlorobenzyl chloride, and appropriate pyrazole derivatives. Common synthetic routes may involve:
Condensation reactions: Combining the benzodioxole and chlorobenzyl chloride with pyrazole derivatives under acidic or basic conditions.
Cyclization reactions: Forming the quinoline ring through intramolecular cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Using reducing agents to reduce specific functional groups.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
Pathways: Affecting cellular pathways such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinoline derivatives: Compounds with similar core structures but different substituents.
Benzodioxole derivatives: Compounds containing the benzodioxole moiety.
Uniqueness
3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(4-chlorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O2/c25-17-8-5-15(6-9-17)12-28-13-19-23(16-7-10-21-22(11-16)30-14-29-21)26-27-24(19)18-3-1-2-4-20(18)28/h1-11,13H,12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVGTVQCZMVAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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